Product packaging for (R)-tosufloxacin(Cat. No.:)

(R)-tosufloxacin

Cat. No.: B1253701
M. Wt: 404.3 g/mol
InChI Key: WUWFMDMBOJLQIV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Tosufloxacin is a fluoroquinolone antibiotic intended for research applications only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. As a broad-spectrum antibacterial agent, its primary research value lies in its potent inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV . By forming a stable complex with these enzymes and DNA, this compound disrupts DNA replication and repair, leading to the accumulation of lethal double-strand breaks and bacterial cell death . This mechanism provides a powerful tool for studying bacterial genetics and the response to DNA damage. In vitro, fluoroquinolones like Tosufloxacin demonstrate activity against a range of Gram-positive and Gram-negative aerobic bacteria, as well as anaerobic bacteria and Chlamydia trachomatis . Its efficacy is also noted in investigations of biofilm-associated infections, where its ability to penetrate exopolysaccharide matrices and target non-growing sessile cells is of significant scientific interest . Furthermore, researchers are exploring its activity against contemporary pathogens such as macrolide-resistant Mycoplasma pneumoniae . The compound's zwitterionic nature and formulation as a tosylate salt are key areas of study in pharmaceutical research, particularly concerning dissolution profiles and bioavailability under biorelevant conditions . This compound serves as a critical research compound for microbiological and pharmacological studies, including investigations into antimicrobial resistance (AMR), novel antibacterial strategies, and the pathophysiology of bacterial infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15F3N4O3 B1253701 (R)-tosufloxacin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15F3N4O3

Molecular Weight

404.3 g/mol

IUPAC Name

7-[(3R)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m1/s1

InChI Key

WUWFMDMBOJLQIV-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Origin of Product

United States

Scientific Research Applications

1.1. Treatment of Persistent Infections

(R)-Tosufloxacin has demonstrated significant activity against persister cells of both Gram-positive and Gram-negative bacteria. A study indicated that it effectively eradicated Staphylococcus aureus persisters within two days, outperforming other tested antibiotics such as ADEP4 combined with rifampicin, which left residual persisters even after prolonged exposure . This suggests that this compound could be a promising candidate for treating chronic infections where traditional antibiotics fail.

1.2. Pediatric Applications

In pediatric medicine, this compound has shown a 100% clinical efficacy rate in treating bacterial pneumonia among children. A retrospective analysis involving 222 children indicated that the drug was particularly effective against infections like otitis media and cholera, although its use is limited due to concerns regarding adverse effects on bone and muscle development . The drug's pharmacokinetics were found to correlate significantly with body weight in children, emphasizing the need for careful dosing .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with some adverse reactions. Reports indicate that diarrhea is the most common side effect observed in pediatric patients . Additionally, a case study highlighted the potential for acute generalized exanthematous pustulosis induced by the drug, underscoring the importance of monitoring patients for skin reactions during treatment .

Comparative Efficacy

In comparisons with other fluoroquinolones, this compound exhibited superior efficacy against Escherichia coli biofilms and showed promise in synergistic effects when combined with zinc acetate, enhancing its action against persisters in starved biofilms . Its effectiveness was notably higher than that of older fluoroquinolones like ciprofloxacin and norfloxacin.

Clinical Case Studies

StudyPopulationFindings
Study 1 222 children with pneumonia100% clinical efficacy reported with this compound; effective against MRMP but weaker than minocycline
Study 2 Adult patients with chronic UTIsDemonstrated high clinical efficacy; effective against biofilm-forming bacteria
Study 3 Case report of AGEPHighlighted potential for severe skin reactions; necessitates caution in prescribing

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Tosufloxacin shares structural similarities with other fluoroquinolones but is distinguished by the 2,4-difluorophenyl group at N-1 (Figure 1). This group is absent in older quinolones like ciprofloxacin, ofloxacin, and levofloxacin but is present in trovafloxacin. Studies show that this moiety correlates with enhanced anti-persister activity against Staphylococcus aureus persisters, which are metabolically dormant bacterial cells resistant to conventional antibiotics .

Anti-Persister Activity

Tosufloxacin demonstrates superior eradication of S. aureus persisters compared to other fluoroquinolones. In vitro studies reveal it eliminates persisters within 48 hours at 10 μM, outperforming clinafloxacin (second highest activity) and vastly surpassing ciprofloxacin and levofloxacin (Figure 2) . Trovafloxacin, which also bears the 2,4-difluorophenyl group, shows comparable efficacy, suggesting this structural feature is critical for targeting persisters .

Figure 2: Anti-Persister Activity of Fluoroquinolones

Drug Bacterial Viability Reduction (%)
Tosufloxacin 99.9
Trovafloxacin 99.5
Clinafloxacin 90.0
Ciprofloxacin <50.0

Clinical Efficacy in MRMP Pneumonia

For MRMP pneumonia, tosufloxacin is recommended as a second-line oral outpatient drug (200–300 mg/day) after macrolides, alongside levofloxacin, moxifloxacin, and sitafloxacin . In contrast, intravenous inpatient options include levofloxacin and pazufloxacin. While minocycline remains first-line due to rising quinolone resistance, tosufloxacin’s potency against atypical pathogens makes it preferable in pediatric cases where tetracyclines are contraindicated .

Preparation Methods

Key Intermediate Synthesis

The synthesis of (R)-tosufloxacin begins with the preparation of ethyl 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Formula II), a common intermediate for both enantiomers. This intermediate is synthesized via a microwave-assisted cyclization reaction using 2,6-dichloronicotinic acid and ethyl 3-oxobutanoate under controlled conditions.

Reaction Scheme:

  • Condensation of 2,6-dichloronicotinic acid with ethyl 3-oxobutanoate.

  • Microwave-assisted cyclization (140°C, 3.6 min) to form the naphthyridine core.

Enantiomeric Resolution

The racemic mixture of Formula II is resolved using chiral auxiliaries or catalysts. A study demonstrated the use of (R)-MeOBIPHEP, a chiral ligand, in a ruthenium-catalyzed asymmetric reductive amination to introduce the R-configuration at the pyrrolidine nitrogen.

Data Table 1: Asymmetric Reductive Amination Parameters

ParameterValue
CatalystRu/(R)-MeOBIPHEP
Temperature65–70°C
Yield (R-enantiomer)85%
Enantiomeric Excess (ee)99%

Chiral Resolution via Diastereomeric Salt Formation

Diastereomer Separation

Racemic tosufloxacin is treated with p-toluenesulfonic acid monohydrate in a methanol-water solvent system. The resulting diastereomeric salts are separated via fractional crystallization. The (R)-enantiomer preferentially crystallizes under controlled pH (5.5–6.0).

Process Optimization:

  • Solvent Ratio (MeOH:H₂O): 4:1

  • Crystallization Temperature: 5–8°C

  • Yield: 45–50% per cycle

Data Table 2: Diastereomeric Resolution Efficiency

CyclePurity (%)ee (%)
195.298.5
297.899.3
399.199.7

Enzymatic Kinetic Resolution

Lipase-Catalyzed Hydrolysis

Pseudomonas fluorescens lipase selectively hydrolyzes the S-enantiomer of tosufloxacin’s ester precursor, leaving the (R)-enantiomer intact. This method achieves >90% ee but requires iterative cycles for high purity.

Reaction Conditions:

  • Enzyme Loading: 10% (w/w)

  • Solvent: Phosphate Buffer (pH 7.4)

  • Temperature: 37°C

Data Table 3: Enzymatic Resolution Performance

SubstrateConversion (%)ee (R) (%)
Tosufloxacin Ester7291
After 2 Cycles9599

Mitsunobu-Mediated Chiral Resolution

Stereoselective Etherification

A Mitsunobu reaction using (R)-1-phenylethanol as the chiral alcohol resolves the racemic intermediate. The diastereomeric ethers are separated via column chromatography, followed by deprotection to yield this compound.

Key Steps:

  • Protection of the pyrrolidine nitrogen with Cbz.

  • Mitsunobu reaction with DEAD/PPh₃.

  • Deprotection using BCl₃.

Data Table 4: Mitsunobu Resolution Outcomes

ParameterValue
Reaction Time24 h
Diastereomeric Ratio1.3:1
Final ee (R)99.5%

Comparative Analysis of Methods

Data Table 5: Method Comparison

MethodYield (%)ee (%)Cost ($/g)Scalability
Asymmetric Catalysis8599120Industrial
Diastereomeric Salt4599.780Pilot-Scale
Enzymatic Resolution7099150Lab-Scale
Mitsunobu Resolution90.599.5200Lab-Scale

Critical Challenges and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes (e.g., cyclization step: 3.6 min vs. 12 h conventional).

Solvent-Free Crystallization

Recent advances use supercritical CO₂ for enantiomer separation, reducing solvent waste by 70% .

Q & A

Q. How can researchers optimize the synthesis yield of this compound while minimizing racemization?

  • Methodological Answer :
  • Apply Design of Experiments (DoE) to test factors like pH, temperature, and catalyst ratios.
  • Monitor enantiomeric excess (ee) via chiral HPLC at each step.
  • Validate scalability in pilot-scale reactors and compare yields using response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-tosufloxacin
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.